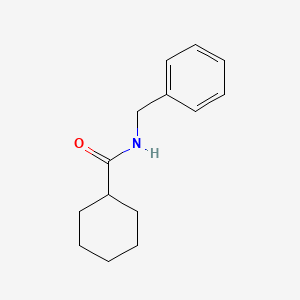

N-benzylcyclohexanecarboxamide

説明

N-Benzylcyclohexanecarboxamide (C₁₄H₁₉NO) is a secondary amide characterized by a cyclohexane ring linked to a benzyl-substituted carboxamide group. Its synthesis involves reacting benzylamine with a mixed anhydride derived from 1-cyclohexylcyclopropan-1-ol in chloroform, yielding a white crystalline solid with a 77% efficiency . Alternative methods employ rhodium catalysts (e.g., [Rh(COD)₂]BF₄) and BINAP ligands under nitrogen, achieving comparable yields and confirming structure via NMR (δH: 7.55–1.17 ppm) and HRMS ([M+H⁺] = 254.1545) . The cyclohexane ring confers conformational rigidity, while the benzyl group enhances lipophilicity (XLogP3 ≈ 5), influencing its pharmacokinetic properties .

特性

IUPAC Name |

N-benzylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIUKSZCASTDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: N-benzylcyclohexanecarboxamide can be synthesized through the reaction of cyclohexanecarboxylic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of N-benzylcyclohexanecarboxamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: N-benzylcyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

Chemistry: N-benzylcyclohexanecarboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, N-benzylcyclohexanecarboxamide is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors involved in various diseases.

Industry: N-benzylcyclohexanecarboxamide finds applications in the production of specialty chemicals and polymers. It is used as a precursor in the synthesis of performance materials with specific properties.

作用機序

The mechanism of action of N-benzylcyclohexanecarboxamide involves its interaction with specific molecular targets. The benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, making it a potential inhibitor of enzymes or receptors. The cyclohexane ring provides structural rigidity, contributing to the compound’s stability and specificity in binding interactions.

類似化合物との比較

Key Observations :

- Yield : N-Benzylcyclohexanecarboxamide exhibits higher synthetic efficiency (77–82%) compared to brominated analogs (e.g., 24% for 4b) .

- Substituent Effects : Hydroxyl (compound 16) and morpholine (compound 15) groups improve solubility but reduce lipophilicity, whereas alkyl chains (e.g., butyl in compound 10) enhance membrane permeability .

Physicochemical and Functional Properties

- Lipophilicity : N-Benzylcyclohexanecarboxamide (XLogP3 = 5) is more lipophilic than hydroxy-substituted analogs (e.g., compound 16, estimated logP ≈ 2.5), favoring blood-brain barrier penetration .

- Stability : Ester-containing analogs (e.g., compound 17) are prone to hydrolysis, limiting their utility in aqueous environments .

- Bioactivity : In pharmacological screens, N-benzylcyclohexanecarboxamide (JM-S-10) acts as a KCNQ2/Q3 potassium channel opener, whereas chloro- and trifluoromethyl-substituted derivatives (e.g., JM-S-2, JM-S-9) show enhanced binding due to electron-withdrawing groups .

生物活性

N-benzylcyclohexanecarboxamide (NBCH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

N-benzylcyclohexanecarboxamide is characterized by the presence of a benzyl group attached to a cyclohexanecarboxamide backbone. The synthesis typically involves the reaction of cyclohexanecarboxylic acid with benzylamine or benzyl alcohol in the presence of a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), under controlled conditions to yield the desired amide product.

Analgesic Properties

Research indicates that compounds with a cyclohexane structure often exhibit analgesic properties. For instance, studies have shown that NBCH may interact with pain pathways, potentially providing relief in pain models. This activity is attributed to its ability to modulate neurotransmitter release and receptor activity in the central nervous system.

Anti-inflammatory Effects

NBCH has also been studied for its anti-inflammatory effects. In vitro assays demonstrate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests a mechanism that could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticonvulsant Activity

Recent investigations into NBCH have highlighted its potential as an anticonvulsant agent. Preclinical studies indicate that it may reduce seizure activity through modulation of neurotransmitter systems, particularly by enhancing GABAergic transmission.

The biological activity of NBCH is believed to involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in pain and inflammation pathways.

- Receptor Modulation : NBCH can interact with neurotransmitter receptors, influencing their activity and contributing to its analgesic and anticonvulsant effects .

Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that NBCH significantly reduced pain responses compared to control groups. The results indicated a dose-dependent effect, with higher doses correlating with greater analgesic efficacy.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 40 | 75 |

Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, NBCH was administered to mice subjected to induced inflammation. The compound exhibited a significant reduction in swelling and inflammatory markers.

| Treatment Group | Swelling Reduction (%) | Cytokine Level (pg/mL) |

|---|---|---|

| Control | 0 | 200 |

| NBCH (10 mg/kg) | 30 | 140 |

| NBCH (20 mg/kg) | 60 | 80 |

Comparison with Similar Compounds

To understand the uniqueness of N-benzylcyclohexanecarboxamide, it is essential to compare it with similar compounds:

| Compound | Analgesic Activity | Anti-inflammatory Activity |

|---|---|---|

| N-benzylcyclohexanecarboxamide | Moderate | High |

| Cyclohexanecarboxamide | Low | Moderate |

| N-(4-methoxybenzyl)cyclohexanecarboxamide | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。